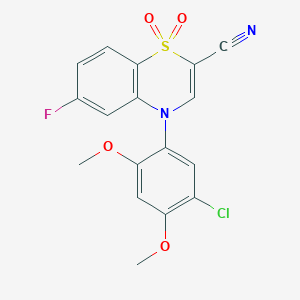

4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzothiazine compounds often involves condensation reactions, cyclization, and functional group transformations. For example, a novel synthesis approach for a related 4H-1,2-benzothiazine-1,1-dioxide derivative was reported by Bassin et al. (2000), involving chlorosulfonation, amination, and electrophilic chlorination steps, suggesting a complex multistep synthetic route for similar compounds (Bassin, Frearson, & Al-Nawwar, 2000).

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by their benzothiazine ring and substituents, which significantly affect their physical and chemical properties. Siddiqui et al. (2008) discussed the stabilization of similar structures through intramolecular hydrogen bonds, highlighting the impact of chloro and methoxy groups on the molecular conformation (Siddiqui et al., 2008).

Chemical Reactions and Properties

Benzothiazine compounds undergo various chemical reactions, including nucleophilic substitution and cyclization. The presence of a nitrile group and halogens such as fluorine and chlorine suggests reactivity towards nucleophiles, while the benzothiazine dioxide ring might engage in oxidation-reduction reactions. The synthesis and pharmacological evaluation by Schou et al. (2005) of related 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives highlight the chemical reactivity of this class towards creating pharmacologically active agents (Schou et al., 2005).

Physical Properties Analysis

The physical properties of 4H-1,4-benzothiazine derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. The extensive intramolecular hydrogen bonding and the impact of different substituents on the molecular geometry can affect these properties, as discussed in the structural analysis of related compounds by Siddiqui et al. (2008) (Siddiqui et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Pyrimidines and Condensed Pyrimidines : The synthesis of various pyrimidine derivatives, including dihydropyrimido[1,2-a]pyrimidine, and their antimicrobial evaluation, can be achieved by reacting related compounds, showcasing the chemical versatility of the benzothiazine derivatives (Abdelghani et al., 2017).

Domino Reaction for Benzothiazine Dioxides : A domino reaction involving 2-fluoro benzensulfonyl acetonitrile and α-chloro oximes can yield isoxazole−fused 4H-1,4-benzothiazine-4,4-dioxides, demonstrating a method for the facile synthesis of benzothiazine derivatives (Kavas & Altuğ, 2017).

Biological and Pharmaceutical Applications

Antimicrobial Activity : The antimicrobial potential of benzothiazine derivatives has been highlighted, with compounds showing activity against both Gram-positive and Gram-negative bacteria (Rostamizadeh et al., 2013).

Application in Cancer Therapy : Certain benzothiazine derivatives, such as quinoxaline di-N-oxides, have shown potential as hypoxia-selective therapeutic agents, which could be crucial in cancer therapy (Monge et al., 1995).

Potassium Channel Openers : Benzothiazine derivatives have been synthesized as ATP-sensitive potassium channel openers, with applications in modulating insulin secretion and showing potential for diabetes treatment (de Tullio et al., 2005).

Cognitive Enhancers : Fluorinated benzothiadiazine dioxides have been identified as potent cognitive enhancers, acting through potentiation of AMPA receptors, indicating their utility in neurological conditions (Francotte et al., 2010).

Propiedades

IUPAC Name |

4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O4S/c1-24-15-7-16(25-2)13(6-12(15)18)21-9-11(8-20)26(22,23)17-4-3-10(19)5-14(17)21/h3-7,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKPHMMFQRPUAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2481428.png)

![N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481430.png)

![4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide](/img/structure/B2481431.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride](/img/structure/B2481435.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)

![methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2481439.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2481443.png)